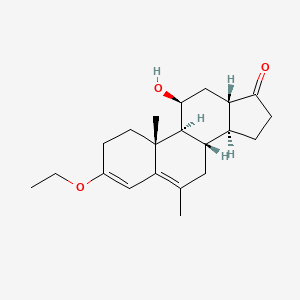
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one, also known by its CAS number 74915-66-5, is a chemical compound with various applications in scientific research and industry. This compound is often used in the synthesis of other chemicals and has unique properties that make it valuable in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one involves several steps, including the use of specific reagents and conditions. One common method involves the reaction of itraconazole with L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization using carbon dioxide, resulting in the formation of composite particles .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of advanced crystallization techniques and high-purity reagents ensures the consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dichloromethane, methanol, and carbon dioxide. The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal yields and purity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with L-ascorbic acid results in the formation of itraconazole derivatives with enhanced bioavailability .
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings
Wirkmechanismus
The mechanism of action of 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its therapeutic and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one can be compared with other similar compounds, such as itraconazole and its derivatives. These compounds share structural similarities but differ in their specific properties and applications.
Uniqueness
What sets this compound apart from similar compounds is its unique synthetic route and the specific conditions required for its production. Additionally, its enhanced bioavailability and stability make it a valuable compound in various fields .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and synthetic routes make it a valuable asset in scientific research and industrial production.
Eigenschaften
CAS-Nummer |
74915-66-5 |
|---|---|
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S)-3-ethoxy-11-hydroxy-6,10-dimethyl-2,7,8,9,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C21H30O3/c1-4-24-13-7-8-21(3)17(10-13)12(2)9-16-14-5-6-18(22)15(14)11-19(23)20(16)21/h10,14-16,19-20,23H,4-9,11H2,1-3H3/t14-,15+,16+,19+,20-,21+/m1/s1 |
InChI-Schlüssel |
AVJZSZIWRSNNAV-LINSNZKVSA-N |
SMILES |
CCOC1=CC2=C(CC3C4CCC(=O)C4CC(C3C2(CC1)C)O)C |
Isomerische SMILES |
CCOC1=CC2=C(C[C@H]3[C@@H]4CCC(=O)[C@H]4C[C@@H]([C@@H]3[C@]2(CC1)C)O)C |
Kanonische SMILES |
CCOC1=CC2=C(CC3C4CCC(=O)C4CC(C3C2(CC1)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















